molecular formula C11H15FN2O5S2 B2386755 4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride CAS No. 2094877-66-2

4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride

Cat. No.: B2386755
CAS No.: 2094877-66-2
M. Wt: 338.37
InChI Key: VAWLIZGBQJZBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their stability and reactivity, making them valuable in various chemical and biological applications. The presence of the sulfonyl fluoride group imparts unique properties to the compound, allowing it to participate in a variety of chemical reactions.

Preparation Methods

The synthesis of 4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride typically involves the reaction of 4-sulfonyl chloride with 2,2-dimethylpropanehydrazide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride involves the formation of a covalent bond with the target molecule. In the case of enzyme inhibition, the sulfonyl fluoride group reacts with the hydroxyl group of a serine residue in the active site of the enzyme, forming a stable covalent bond. This prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity . The molecular targets and pathways involved depend on the specific application and the enzyme being studied.

Comparison with Similar Compounds

Similar compounds to 4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride include other sulfonyl fluorides such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

4-[(2,2-dimethylpropanoylamino)sulfamoyl]benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O5S2/c1-11(2,3)10(15)13-14-21(18,19)9-6-4-8(5-7-9)20(12,16)17/h4-7,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWLIZGBQJZBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.